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Compound of Interest

Compound Name: 1,3-Di-p-tolylcarbodiimide

Cat. No.: B146899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Di-p-tolylcarbodiimide, a

versatile reagent in organic synthesis. The document details its chemical and physical

properties, outlines a general experimental protocol for its application in amide bond formation,

and illustrates the underlying reaction mechanism.

Core Properties of 1,3-Di-p-tolylcarbodiimide
1,3-Di-p-tolylcarbodiimide is a member of the carbodiimide family, widely utilized as a

coupling agent to facilitate the formation of amide and ester bonds. Its efficacy in promoting

these condensation reactions makes it a valuable tool in peptide synthesis and the

development of small molecule therapeutics.

A summary of its key quantitative data is presented in the table below for easy reference.
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Property Value Citations

Molecular Weight 222.29 g/mol [1][2][3]

Molecular Formula C₁₅H₁₄N₂ [1][2][4]

Melting Point 56-58 °C [1]

Boiling Point 221-223 °C at 20 mmHg [1]

Appearance
White to off-white or light

yellow powder
[1]

Solubility
Soluble in diethyl ether,

benzene, pyridine, t-butanol

Storage Temperature 2-8 °C [1]

Mechanism of Amide Bond Formation
The primary function of 1,3-Di-p-tolylcarbodiimide in amide synthesis is the activation of a

carboxylic acid. The reaction proceeds through the formation of a highly reactive O-acylisourea

intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading

to the formation of the desired amide bond and the byproduct, 1,3-di-p-tolylurea.

The general workflow for this process is depicted in the following diagram:
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Caption: General reaction pathway for amide bond formation mediated by 1,3-Di-p-
tolylcarbodiimide.

Experimental Protocols
While specific reaction conditions can vary depending on the substrates, the following provides

a general protocol for the coupling of a carboxylic acid and an amine using 1,3-Di-p-
tolylcarbodiimide.

Objective: To synthesize an amide from a carboxylic acid and a primary or secondary amine.

Materials:

Carboxylic acid

Amine

1,3-Di-p-tolylcarbodiimide

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Stir plate and stir bar

Round-bottom flask

Apparatus for filtration

Rotary evaporator

Silica gel for column chromatography (if necessary for purification)

Procedure:

Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0

equivalent) in a minimal amount of anhydrous DCM or DMF.

Addition of Amine: To the stirred solution, add the amine (1.0-1.2 equivalents).
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Activation with Carbodiimide: Add 1,3-Di-p-tolylcarbodiimide (1.1-1.2 equivalents) portion-

wise to the reaction mixture at room temperature. The reaction is often exothermic, and for

sensitive substrates, cooling in an ice bath may be necessary.

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the

reaction can be monitored by thin-layer chromatography (TLC) by observing the

consumption of the starting materials. Reaction times can range from a few hours to

overnight.

Workup:

Once the reaction is complete, the byproduct, 1,3-di-p-tolylurea, which is often insoluble in

the reaction solvent, can be removed by filtration.

The filtrate is then typically washed successively with a dilute acid solution (e.g., 1N HCl)

to remove any unreacted amine, followed by a dilute base solution (e.g., saturated

NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄),

filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude amide product can be purified, if necessary, by recrystallization or

silica gel column chromatography.

The logical flow of the experimental procedure is outlined below:
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Caption: A typical experimental workflow for amide synthesis using 1,3-Di-p-
tolylcarbodiimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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